molecular formula C9H9NO2 B2915232 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 31366-49-1

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B2915232
CAS No.: 31366-49-1
M. Wt: 163.176
InChI Key: IZEWFCAHXGQOIA-UHFFFAOYSA-N
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Description

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique structural features and versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of both nitrogen and oxygen atoms in the ring structure imparts distinctive chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of substituted phenols with appropriate reagents. One common method involves the use of substituted aminophenols and diethyl acetylenedicarboxylate. The reaction is carried out in acetonitrile with sodium nitrite and potassium hydrogen sulfate as catalysts, maintaining the temperature at 50°C for 4-6 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of raw materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines and alcohols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The presence of nitrogen and oxygen atoms in the ring structure allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 5-position.

    6-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Methyl group is at the 6-position instead of the 5-position.

    2H-benzo[B][1,4]oxazin-3(4H)-one derivatives: Various derivatives with different substituents.

Uniqueness

The presence of the methyl group at the 5-position in 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its suitability for specific applications .

Properties

IUPAC Name

5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWFCAHXGQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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